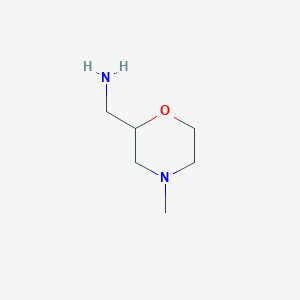

(4-Methylmorpholin-2-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylmorpholin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-2-3-9-6(4-7)5-8/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBFKNVNVLNAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397976 | |

| Record name | (4-methylmorpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141814-57-5 | |

| Record name | 4-Methyl-2-morpholinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141814-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-methylmorpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methylmorpholin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Methylmorpholin-2-yl)methanamine chemical properties

An In-depth Technical Guide to the Chemical Properties of (4-Methylmorpholin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted morpholine derivative with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its known chemical and physical properties, compiled from various scientific data sources. While experimental data on its biological activity and specific signaling pathway interactions are not extensively available in public literature, this guide furnishes a solid foundation of its chemical characteristics. This document is intended to support further research and development involving this compound.

Chemical and Physical Properties

This compound, with the CAS number 141814-57-5, is a chiral amine containing a morpholine ring, a common scaffold in medicinal chemistry.[1][2] Its chemical structure and key properties are summarized below.

Table 1: General and Computed Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Methyl-2-morpholinemethanamine, 2-(Aminomethyl)-4-methylmorpholine | [3] |

| CAS Number | 141814-57-5 | [3] |

| Molecular Formula | C₆H₁₄N₂O | [3] |

| Molecular Weight | 130.19 g/mol | [3] |

| Canonical SMILES | CN1CCOC(C1)CN | [3] |

| InChI Key | SOBFKNVNVLNAJQ-UHFFFAOYSA-N | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| XLogP3-AA | -1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 38.5 Ų | [3] |

Table 2: Experimental and Predicted Physical Properties

| Property | Value | Source |

| Boiling Point | 189 °C | [5] |

| Density | 0.976 g/cm³ | [5] |

| Flash Point | 68 °C | [5] |

| pKa (Predicted) | 9.37 ± 0.29 | [5] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis

General Synthetic Workflow

The synthesis of C-substituted morpholines often starts from corresponding amino alcohols or via ring-opening of epoxides.[6] A potential pathway to this compound could involve the N-methylation of a suitable 2-(aminomethyl)morpholine precursor.

Caption: A plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature did not yield specific information on the biological activity, mechanism of action, or involvement in signaling pathways for this compound.

The morpholine moiety is a well-established scaffold in drug discovery, known to be present in a variety of biologically active compounds.[1][2] Morpholine-containing molecules have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and CNS-active agents.[1] The presence of the morpholine ring can influence a compound's physicochemical properties, such as solubility and metabolic stability, which are critical for pharmacokinetic profiles.[1]

Given the lack of specific data for this compound, any potential biological activity would be speculative and require experimental validation. Researchers are encouraged to perform in vitro and in vivo studies to elucidate its pharmacological profile.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

Table 3: Potential Analytical Methods

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR for structural elucidation and confirmation. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. |

| Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

Safety and Handling

Based on available safety data, this compound is a combustible liquid that can cause severe skin burns and eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has summarized the currently available chemical and physical data for this compound. While a significant amount of information regarding its fundamental properties has been presented, there remains a notable gap in the understanding of its biological activity and specific applications. The provided information serves as a valuable resource for researchers and professionals in drug development, highlighting the need for further investigation into the pharmacological potential of this compound. Future studies should focus on elucidating its biological targets and mechanisms of action to fully realize its potential in medicinal chemistry.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H14N2O | CID 3922133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.leyan.com [file.leyan.com]

- 5. This compound | 141814-57-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: (4-Methylmorpholin-2-yl)methanamine (CAS 141814-57-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylmorpholin-2-yl)methanamine is a substituted morpholine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is incorporated into various biologically active molecules, particularly those targeting key signaling pathways implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the available chemical, physical, and biological data for this compound, including experimental protocols and pathway visualizations to support research and development efforts.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, computed properties provide a foundational understanding of its physicochemical characteristics.

| Property | Value | Source |

| CAS Number | 141814-57-5 | |

| Molecular Formula | C₆H₁₄N₂O | |

| Molecular Weight | 130.19 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 2-(Aminomethyl)-4-methylmorpholine, 4-Methyl-2-morpholinemethanamine | |

| SMILES | CN1CCOC(C1)CN | |

| Physical State | Presumed to be a liquid at room temperature | Vendor Data |

| Storage Temperature | 2-8 °C | Vendor Data |

Synthesis

Below is a generalized workflow for the synthesis of a substituted morpholine, which could be adapted for the synthesis of the target compound.

Caption: Generalized synthetic workflow for substituted morpholines.

Biological Activity and Signaling Pathways

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting protein kinases. While specific biological studies on this compound are not extensively reported, its structural similarity to moieties in known kinase inhibitors suggests its potential role in modulating cell signaling pathways.

One of the most relevant pathways is the PI3K/Akt/mTOR pathway , which is crucial for regulating cell growth, proliferation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers. The morpholine ring in several PI3K inhibitors is known to form a critical hydrogen bond with the hinge region of the kinase domain.[2]

The diagram below illustrates the central role of the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by small molecules, a role that compounds containing the this compound scaffold could potentially play.

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points.

Experimental Protocols

Due to the lack of specific published experimental procedures for this compound, this section provides a generalized protocol for a key reaction type often used in the synthesis of biologically active molecules containing this or similar scaffolds: reductive amination . This reaction is commonly used to couple amines with aldehydes or ketones.

General Protocol for Reductive Amination:

-

Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane, methanol, or a mixture) is added this compound (1.0-1.2 eq).

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq) or sodium cyanoborohydride (1.2-1.5 eq), is added portion-wise to the reaction mixture. The mixture is then stirred at room temperature for an additional 2-12 hours until the reaction is complete.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or water. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired secondary amine.

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for a typical reductive amination reaction.

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery, particularly in the development of kinase inhibitors targeting pathways such as PI3K/Akt/mTOR. While detailed experimental data for this specific compound is not widely published, this guide provides a summary of its computed properties, a plausible synthetic approach, its likely biological context, and a general experimental protocol for its utilization in further chemical synthesis. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

An In-depth Technical Guide on the Structure Elucidation of (4-Methylmorpholin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylmorpholin-2-yl)methanamine is a substituted morpholine derivative of interest in medicinal chemistry due to the prevalence of the morpholine scaffold in numerous bioactive compounds.[1][2] The morpholine ring is a versatile building block known for conferring favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing experimental protocols for its synthesis and characterization by modern spectroscopic techniques. This document is intended to serve as a practical resource for researchers engaged in the synthesis and analysis of novel morpholine-containing entities.

Chemical Structure and Properties

This compound is a saturated heterocyclic compound featuring a morpholine ring N-methylated at the 4-position and substituted with an aminomethyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 141814-57-5 | PubChem[3] |

| Molecular Formula | C₆H₁₄N₂O | PubChem[3] |

| Molecular Weight | 130.19 g/mol | PubChem[3] |

| Appearance | Predicted: Colorless to pale yellow liquid | General knowledge |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Predicted: Soluble in water and common organic solvents | General knowledge |

Synthesis and Purification

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a potential synthesis of this compound starting from a suitable morpholine precursor.

Materials:

-

4-Methylmorpholine-2-carbaldehyde

-

Ammonia (7N solution in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-methylmorpholine-2-carbaldehyde (1.0 eq) in anhydrous methanol, add a 7N solution of ammonia in methanol (5.0 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Structure Elucidation

The definitive structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra, along with two-dimensional techniques such as COSY and HSQC, are employed to assign all proton and carbon signals.

3.1.1. Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Instrumentation: Acquire NMR spectra on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum.

-

2D NMR: Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

3.1.2. Predicted Spectroscopic Data

While experimental spectra for this compound are not publicly available, predicted data based on the analysis of similar morpholine derivatives can be presented.[4][5]

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | m | 1H | H-2 |

| ~3.65 | m | 2H | H-6 |

| ~2.80 | m | 2H | Aminomethyl CH₂ |

| ~2.70 | m | 2H | H-3 |

| ~2.30 | s | 3H | N-CH₃ |

| ~2.20 | m | 2H | H-5 |

| ~1.50 | br s | 2H | NH₂ |

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~75.0 | C-2 |

| ~67.0 | C-6 |

| ~55.0 | C-3 |

| ~54.0 | C-5 |

| ~46.0 | N-CH₃ |

| ~45.0 | Aminomethyl CH₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

3.2.1. Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

-

Data Acquisition: Obtain a full scan mass spectrum to determine the molecular ion peak. Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern.

3.2.2. Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 131.12 | [M+H]⁺ (Calculated for C₆H₁₅N₂O⁺: 131.1184) |

| 114.10 | [M-NH₃+H]⁺ |

| 100.08 | [M-CH₂NH₂+H]⁺ |

| 86.09 | [M-C₂H₅N+H]⁺ |

| 70.06 | [M-C₃H₇NO+H]⁺ |

Visualization of Methodologies

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

Structure Elucidation Workflow

The logical flow for the structural confirmation of the synthesized compound is depicted below.

References

An In-depth Technical Guide to the Synthesis of (4-Methylmorpholin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for (4-Methylmorpholin-2-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step sequence starting from readily available precursors, incorporating key transformations such as the formation of a protected morpholine intermediate, N-methylation, and functional group manipulations to yield the final product. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound can be strategically approached through a four-step process. The pathway commences with the protection of a suitable starting material to form a stable intermediate, followed by the crucial N-methylation of the morpholine ring. Subsequently, a nitrile functional group is introduced and then reduced to the primary amine. The final step involves the removal of the protecting group to yield the target molecule.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each key transformation in the synthesis of this compound.

Step 1: Synthesis of tert-Butyl (morpholin-2-ylmethyl)carbamate (Intermediate A)

Step 2: N-Methylation of tert-Butyl (morpholin-2-ylmethyl)carbamate to yield tert-Butyl ((4-methylmorpholin-2-yl)methyl)carbamate (Intermediate B)

The introduction of a methyl group onto the morpholine nitrogen is a critical step. This can be achieved through various N-methylation procedures. A common method involves the use of a methylating agent in the presence of a base.

Protocol: A detailed experimental protocol for the N-methylation of tert-butyl (morpholin-2-ylmethyl)carbamate is not explicitly documented. However, a general procedure for the N-methylation of morpholine using dimethyl carbonate has been reported and can be adapted. In a typical reaction, morpholine is reacted with dimethyl carbonate in an autoclave at elevated temperatures (around 140 °C) for several hours. The reaction proceeds via a self-catalyzed mechanism due to the basicity of the morpholine. For the substrate tert-butyl (morpholin-2-ylmethyl)carbamate, optimization of reaction conditions, including temperature, reaction time, and molar ratio of reactants, would be necessary to achieve a high yield and selectivity.

Step 3: Synthesis of 4-Methylmorpholine-2-carbonitrile (Intermediate C)

The conversion of the protected aminomethyl side chain to a nitrile group is a hypothetical step in this proposed pathway. A more direct route to a precursor for the final product involves the synthesis of 4-Methylmorpholine-2-carbonitrile.

Protocol: The synthesis of 4-methylmorpholine-2-carbonitrile has been reported. While specific details from the primary literature are limited in the provided search results, a general approach could involve the reaction of a suitable morpholine precursor with a cyanide source.

Step 4: Reduction of 4-Methylmorpholine-2-carbonitrile to this compound (Final Product D)

The final step in this synthetic sequence is the reduction of the nitrile group to a primary amine. This is a common transformation in organic synthesis and can be achieved using various reducing agents.

Protocol: The reduction of nitriles to primary amines is frequently accomplished using lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). A typical procedure involves the slow addition of the nitrile to a suspension of LiAlH₄ in THF at 0 °C, followed by stirring at room temperature or gentle reflux to ensure complete reaction. The reaction is then carefully quenched with water and an aqueous base (e.g., NaOH solution) to decompose the excess hydride and precipitate the aluminum salts. The product is then extracted with an organic solvent, dried, and purified.

Alternative Final Step: Boc Deprotection

If the synthesis proceeds through the N-methylated Boc-protected intermediate (tert-butyl ((4-methylmorpholin-2-yl)methyl)carbamate), the final step would be the removal of the Boc protecting group.

Protocol: The Boc group can be efficiently removed under acidic conditions. A standard and widely used method involves treating the Boc-protected amine with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). The reaction is typically carried out at room temperature for a few hours.[1][2]

-

Procedure: To a solution of the Boc-protected amine in DCM, an excess of TFA (typically 25-50% v/v) is added.[1] The reaction mixture is stirred at room temperature until the deprotection is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up: After completion, the volatiles (DCM and excess TFA) are removed under reduced pressure. The resulting residue, which is the TFA salt of the amine, can be used directly or neutralized. For neutralization, the crude product is dissolved in a suitable solvent and washed with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[1] The organic layer is then separated, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is evaporated to yield the free amine.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathway. It is important to note that due to the lack of a single, comprehensive experimental report, the yields and specific conditions for some steps are based on analogous reactions and would require optimization for this specific synthesis.

| Step | Reaction | Starting Material(s) | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Boc Protection & Cyclization | Serine derivative | (Boc)₂O, Cyclizing agent | Dichloromethane | Room Temp. | 18 | Not specified |

| 2 | N-Methylation | tert-Butyl (morpholin-2-ylmethyl)carbamate | Dimethyl carbonate | Autoclave | 140 | 8 | ~83 (analogous) |

| 3 | Nitrile Formation | Morpholine precursor | Cyanide source | Not specified | Not specified | Not specified | Not specified |

| 4 | Nitrile Reduction | 4-Methylmorpholine-2-carbonitrile | LiAlH₄ | THF | 0 to RT | 1 | ~91 (analogous) |

| Alt 4 | Boc Deprotection | tert-Butyl ((4-methylmorpholin-2-yl)methyl)carbamate | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp. | 2 | Not specified |

Workflow and Logical Relationships

The following diagram illustrates the logical flow of the proposed synthesis, highlighting the progression from the initial protected intermediate to the final target compound.

Caption: Workflow diagram of the synthesis of this compound.

References

4-Methyl-2-morpholinemethanamine physical characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical characteristics of 4-Methyl-2-morpholinemethanamine. Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported values with predicted data and outlines general experimental protocols for the determination of key physical properties.

Core Physical and Chemical Properties

The physical and chemical properties of 4-Methyl-2-morpholinemethanamine are summarized below. It is important to note that while some data is available from chemical suppliers, many physical constants are predicted values.

| Property | Value | Data Type | Source |

| Molecular Formula | C₆H₁₄N₂O | --- | PubChem[1] |

| Molecular Weight | 130.19 g/mol | Calculated | PubChem[1] |

| Appearance | Colorless to light yellow liquid | Experimental | ChemicalBook[2] |

| Boiling Point | 189 °C | Experimental | ChemicalBook[2] |

| Density | 0.976 g/cm³ | Experimental | ChemicalBook[2] |

| Flash Point | 68 °C | Experimental | ChemicalBook[2] |

| pKa | 9.37 ± 0.29 | Predicted | ChemicalBook[2] |

| Melting Point | Not available | --- | --- |

| Solubility | Not available | --- | --- |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid amine can be determined using a distillation apparatus.

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A small volume of 4-Methyl-2-morpholinemethanamine is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The sample is gradually heated using the heating mantle.

-

Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The boiling point is the constant temperature observed during the distillation of the pure liquid.

Determination of Density

The density of a liquid amine can be determined using a pycnometer or a density meter.

-

Pycnometer Method:

-

An empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

-

The pycnometer is then emptied, dried, and filled with 4-Methyl-2-morpholinemethanamine at the same temperature and weighed.

-

The density is calculated by dividing the mass of the amine by its volume.

-

Determination of Flash Point

The flash point can be determined using a closed-cup flash point tester.

-

Apparatus Setup: A Pensky-Martens closed-cup tester is a common apparatus for this measurement.

-

Sample Preparation: A specified volume of 4-Methyl-2-morpholinemethanamine is placed in the test cup.

-

Heating and Ignition: The sample is heated at a slow, constant rate while being stirred. At regular temperature intervals, a small flame is introduced into the vapor space above the liquid.

-

Data Collection: The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily upon the application of the ignition source.

Determination of pKa

The acid dissociation constant (pKa) of the protonated amine can be determined by potentiometric titration.

-

Sample Preparation: A known concentration of 4-Methyl-2-morpholinemethanamine is dissolved in water.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Logical and Experimental Workflows

As no specific signaling pathways or complex experimental workflows involving 4-Methyl-2-morpholinemethanamine are documented, the following diagrams illustrate a general synthesis and a standard analytical workflow for a morpholine derivative.

Caption: General workflow for the synthesis, purification, and characterization of a morpholine derivative.

Caption: A generalized workflow for the analytical determination of the purity of 4-Methyl-2-morpholinemethanamine.

References

Spectroscopic Analysis of (4-Methylmorpholin-2-yl)methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylmorpholin-2-yl)methanamine is a substituted morpholine derivative of interest in chemical research and drug development. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application and further development. This guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound, based on the analysis of related structures and general principles of spectroscopy. While specific experimental data for this compound is not publicly available in comprehensive detail, this document outlines the anticipated spectral characteristics and the detailed experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₁₄N₂O[1]

-

Molecular Weight: 130.19 g/mol [1]

-

CAS Number: 141814-57-5[1]

Spectroscopic Data Summary

Due to the limited availability of public experimental spectra for this compound, the following tables present predicted data based on the analysis of its chemical structure and comparison with similar compounds. These tables are intended to serve as a reference for researchers anticipating the spectroscopic characteristics of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-CH₃ | ~2.3 | s | 3H |

| Morpholine CH₂ (axial & equatorial) | 2.0 - 2.8 | m | 4H |

| Morpholine CH | ~2.9 | m | 1H |

| CH₂-NH₂ | 2.5 - 3.0 | m | 2H |

| NH₂ | 1.0 - 2.5 | br s | 2H |

| Morpholine O-CH₂ | 3.5 - 3.8 | m | 2H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (ppm) |

| N-CH₃ | ~46 |

| Morpholine N-CH₂ | ~55 |

| Morpholine N-CH | ~60 |

| CH₂-NH₂ | ~45 |

| Morpholine O-CH₂ | ~67 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

| C-O Stretch (ether) | 1070 - 1150 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 130 | [M]⁺ (Molecular Ion) |

| 100 | [M - CH₂NH₂]⁺ |

| 86 | [M - C₂H₄O]⁺ |

| 71 | [M - C₂H₅NO]⁺ |

| 58 | [CH₃-N(CH₂CH₂)O]⁺ |

| 44 | [CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent may affect the chemical shifts, particularly of the labile amine protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy

Protocol:

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder and press into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas or liquid chromatograph (GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum, which is a plot of ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze their daughter ions.

Workflow and Pathway Diagrams

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis of a chemical compound.

Mass Spectrometry Fragmentation Logic

Caption: Logical fragmentation pathway in mass spectrometry.

References

An In-depth Technical Guide on the Solubility of (4-Methylmorpholin-2-yl)methanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (4-Methylmorpholin-2-yl)methanamine in organic solvents. Due to the current absence of specific quantitative experimental data in publicly accessible literature for this compound, this document establishes a foundational understanding based on the principles of chemical structure and the known solubility of analogous compounds. A detailed, standardized experimental protocol for determining the solubility of this compound is provided to enable researchers to generate precise quantitative data. This guide is intended to support professionals in drug development and chemical research in effectively utilizing this compound in their work.

Introduction

This compound is a substituted morpholine derivative with potential applications in medicinal chemistry and organic synthesis. The morpholine scaffold is a privileged structure in drug discovery, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2][3] Understanding the solubility of this compound in a range of organic solvents is critical for its use in synthesis, formulation, and various biochemical assays.

This guide addresses the current knowledge gap regarding the solubility of this specific compound by providing a theoretical framework for its expected solubility, qualitative data from a closely related compound, and a practical experimental protocol for its quantitative determination.

Predicted Solubility Profile of this compound

The molecular structure of this compound, featuring a morpholine ring, a primary amine, and a methyl group, suggests it will exhibit a versatile solubility profile. The presence of the nitrogen and oxygen heteroatoms in the morpholine ring, along with the primary amine group, allows for hydrogen bonding with protic solvents. The alkyl substituent (the methyl group) and the carbon backbone contribute to its lipophilicity, suggesting solubility in nonpolar organic solvents.

Generally, amines are soluble in organic solvents like diethyl ether and dichloromethane.[4] The solubility of amines in water is dependent on the total number of carbon atoms; those with four or fewer carbons are typically water-soluble.[4] this compound has a carbon count of six, which may limit its aqueous solubility to some extent, but it is expected to be soluble in many organic solvents.

Solubility of Structurally Related Compounds

In the absence of specific data for this compound, the solubility of the closely related compound, 4-Methylmorpholine, can provide a useful, albeit approximate, reference.

Disclaimer: The following data is for 4-Methylmorpholine (CAS: 109-02-4), a different chemical compound. It is provided for estimation purposes only and should not be considered as a direct substitute for experimental data on this compound.

| Solvent Type | Solubility of 4-Methylmorpholine | Reference |

| Water | Fully Miscible | [5] |

| Alcohols | Fully Miscible | [5] |

| Ethers | Fully Miscible | [5] |

| Most Organic Solvents | Fully Miscible | [5] |

Based on this, it is reasonable to predict that this compound will also exhibit good solubility in a range of polar and nonpolar organic solvents. However, the presence of the additional aminomethyl group will likely increase its polarity compared to 4-Methylmorpholine, potentially enhancing its solubility in polar solvents.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following is a detailed methodology for determining the solubility of a compound in various organic solvents using the isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Analyze the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = (Concentration from calibration curve) × (Dilution factor)

-

4.3. Data Presentation All quantitative solubility data should be summarized in a clearly structured table for easy comparison, as exemplified in Section 3. The temperature at which the solubility was determined must be reported.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not currently available in the literature, this technical guide provides a robust framework for researchers. By understanding the predicted solubility based on its chemical structure and the properties of analogous compounds, and by employing the detailed experimental protocol provided, scientists and drug development professionals can confidently determine the solubility of this compound. The generation and publication of such data will be a valuable contribution to the scientific community, facilitating the broader application of this compound in research and development.

References

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. tuodaindus.com [tuodaindus.com]

(4-Methylmorpholin-2-yl)methanamine: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Commercial Availability, Physicochemical Properties, and Synthetic Applications of a Versatile Morpholine Building Block.

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylmorpholin-2-yl)methanamine, a substituted morpholine derivative, is a valuable building block for the synthesis of complex molecules in the pharmaceutical industry. This technical guide provides a comprehensive overview of its commercial availability, key physicochemical properties, and established safety information. Furthermore, it delves into its application as a synthetic intermediate, drawing from publicly available patent literature. While detailed experimental protocols for its specific reactions are not extensively published, this guide offers insights into its general use in the construction of novel chemical entities.

Commercial Availability

This compound is commercially available from a number of chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically offered in various purities and quantities. Both the racemic mixture and specific stereoisomers, such as the (R)-enantiomer, are listed by suppliers, providing flexibility for stereospecific syntheses.

Table 1: Commercial Suppliers of this compound and Related Compounds

| Supplier | Product Name | CAS Number | Notes |

| ChemScene | This compound | 141814-57-5 | Racemic mixture. |

| ChemScene | (R)-(4-Methylmorpholin-2-yl)methanamine | 757910-97-7 | (R)-enantiomer. |

| BLD Pharm | This compound | 141814-57-5 | |

| Manchester Organics | This compound | 141814-57-5 | [1] |

| Sigma-Aldrich (via Enamine) | 1-(4-methylmorpholin-2-yl)methanamine | 141814-57-5 | [2] |

| ChemicalBook | This compound | 141814-57-5 | Aggregate of multiple suppliers.[3][4] |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe handling in a laboratory setting.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 141814-57-5 | PubChem[3] |

| Molecular Formula | C₆H₁₄N₂O | PubChem[3] |

| Molecular Weight | 130.19 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 4-Methyl-2-morpholinemethanamine | PubChem[3] |

| Computed XLogP3-AA | -1 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Exact Mass | 130.110613074 Da | PubChem[3] |

| Topological Polar Surface Area | 38.5 Ų | PubChem[3] |

Safety Information

This compound is classified as a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Statements

| Code | Hazard Statement |

| H227 | Combustible liquid |

| H314 | Causes severe skin burns and eye damage |

| H335 | May cause respiratory irritation |

Data sourced from PubChem.[3]

Synthetic Applications in Drug Discovery

The primary amine functionality of this compound makes it a versatile reagent for nucleophilic substitution and reductive amination reactions. These reactions are fundamental in medicinal chemistry for coupling molecular fragments.

Logical Workflow for the Utilization of this compound in Synthesis

Example from Patent Literature: Synthesis of Bromodomain Inhibitors

In patent EP 3549939 A1, this compound is cited as a reactant in the synthesis of benzimidazole derivatives as potential bromodomain inhibitors. The general synthetic scheme involves the reaction of this compound with a fluorinated nitroaromatic compound.

General Reaction Scheme:

-

(S)-cyclopentyl 2-((4-fluoro-3-nitrobenzyl)amino)-4-methylpentanoate + this compound → Cyclopentyl 2-((4-(( (4-methylmorpholin-2-yl)methyl)amino)-3-nitrobenzyl)amino)-4-methylpentanoate

This reaction is carried out in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), in a suitable solvent like tetrahydrofuran (THF), and is heated to drive the reaction to completion. This example highlights the role of this compound in introducing a substituted morpholine moiety into a larger scaffold, a common strategy in medicinal chemistry to modulate physicochemical properties and explore structure-activity relationships (SAR).

Biological Context and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activity of this compound itself or its direct involvement in specific signaling pathways. Its utility, as demonstrated in the patent literature, is primarily as a structural component in the synthesis of larger, more complex molecules that are designed to interact with specific biological targets.

The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Its presence can confer favorable properties such as improved aqueous solubility, metabolic stability, and target engagement. The biological activity of molecules containing the this compound fragment is therefore determined by the overall structure of the final compound and its interaction with its intended biological target, such as the bromodomain-containing proteins in the example above.

Conclusion

This compound is a readily available and synthetically versatile building block for drug discovery and development. Its primary amine allows for straightforward incorporation into larger molecular scaffolds through common chemical transformations. While detailed experimental protocols and specific biological activity data for the compound itself are limited in the public domain, its application in the synthesis of potential therapeutic agents is evident from the patent literature. For researchers and scientists in drug development, this compound represents a valuable tool for the generation of novel chemical entities with the potential for diverse biological activities. It is recommended that any use of this compound be preceded by a thorough review of its safety data sheet and that it be handled in accordance with best laboratory practices.

References

The Morpholine Motif: A Historical and Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and target-binding interactions, have led to its incorporation into a wide array of approved and experimental drugs. This in-depth technical guide explores the discovery and history of morpholine and its derivatives, providing a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a focus on prominent examples that have made a significant impact on modern medicine.

The Genesis of Morpholine: From Misnomer to Medicinal Mainstay

Morpholine (tetrahydro-1,4-oxazine) was first synthesized in the late 19th century. The German chemist Ludwig Knorr is credited with its discovery and naming. Initially, Knorr mistakenly believed that the morpholine ring formed a core part of the morphine molecule, leading to its name. While this was later proven incorrect, the name has persisted.

The early synthesis of morpholine involved the dehydration of diethanolamine with a strong acid, such as sulfuric acid. This fundamental transformation laid the groundwork for the future production and derivatization of this versatile heterocycle. Today, industrial-scale synthesis of morpholine is primarily achieved through the reaction of diethylene glycol with ammonia over a catalyst at high temperature and pressure.

For decades following its discovery, morpholine and its simple derivatives found utility primarily as solvents, corrosion inhibitors, and in the production of rubber. However, as the principles of medicinal chemistry evolved, the unique properties of the morpholine ring—its chair-like conformation, hydrogen bond accepting capability via the oxygen atom, and the basicity of the nitrogen atom—were recognized as valuable assets in drug design.

The Rise of Morpholine Derivatives in Therapeutics

The incorporation of the morpholine scaffold into drug candidates has led to significant advancements in various therapeutic areas. The morpholine moiety is often employed to enhance pharmacokinetic properties, such as improving solubility and metabolic stability, and to favorably influence a compound's interaction with its biological target. This section delves into the discovery and development of several landmark drugs containing the morpholine ring.

Linezolid: A New Class of Antibiotics

The emergence of multidrug-resistant Gram-positive bacteria in the latter half of the 20th century created an urgent need for novel antibiotics with new mechanisms of action. This led to the discovery of the oxazolidinones, a new class of synthetic antibacterial agents. Linezolid, the first and most prominent member of this class, was discovered by scientists at Pharmacia and Upjohn (now part of Pfizer) in the 1990s and received FDA approval in 2000.[1][2]

Linezolid's development was a triumph of medicinal chemistry, where the morpholine ring plays a crucial role. It is attached to the phenyl ring of the oxazolidinone core and contributes to the drug's overall physicochemical properties and target engagement. Linezolid is particularly valuable for its activity against resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Gefitinib: Targeting Cancer with Precision

Gefitinib (Iressa) represents a paradigm shift in cancer therapy, moving from broadly cytotoxic agents to targeted therapies. Developed by AstraZeneca, gefitinib was one of the first orally active, selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. It gained initial approval in 2003 for the treatment of non-small cell lung cancer (NSCLC).[3]

The discovery of gefitinib was driven by the understanding that aberrant EGFR signaling is a key driver in many cancers. The morpholine group in gefitinib is attached to the quinazoline core and is crucial for its pharmacokinetic profile and target affinity. The development of gefitinib paved the way for personalized medicine in oncology, as its efficacy is strongly correlated with the presence of specific activating mutations in the EGFR gene.[3]

Aprepitant: Combating Chemotherapy-Induced Nausea

Chemotherapy-induced nausea and vomiting (CINV) is a debilitating side effect of many cancer treatments. Aprepitant (Emend), developed by Merck, was the first neurokinin-1 (NK1) receptor antagonist approved for the prevention of CINV, receiving its initial FDA approval in 2003.[4]

Aprepitant's mechanism of action involves blocking the binding of substance P to NK1 receptors in the brain, which are key mediators of the vomiting reflex. The complex morpholine-containing structure of aprepitant, which includes three chiral centers, was meticulously designed to achieve high affinity and selectivity for the NK1 receptor.[5] Its development has significantly improved the quality of life for many cancer patients undergoing chemotherapy.

Reboxetine: A Selective Approach to Antidepressant Therapy

Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI) developed by Farmitalia Carlo Erba (later acquired by Pfizer) for the treatment of major depressive disorder. It was first approved in Europe in 1997.[6] Reboxetine's development was based on the monoamine hypothesis of depression, which posits that a deficiency in certain neurotransmitters, such as norepinephrine, contributes to depressive symptoms.[7]

The morpholine ring is a central feature of the reboxetine molecule. The drug's selectivity for the norepinephrine transporter over the serotonin transporter was a key design objective, aiming to provide a different side-effect profile compared to the widely used selective serotonin reuptake inhibitors (SSRIs).[8]

Quantitative Data on Prominent Morpholine Derivatives

The following tables summarize key quantitative data for the aforementioned morpholine-containing drugs, providing a basis for comparison of their physicochemical properties, biological activities, and pharmacokinetic profiles.

Table 1: Physicochemical Properties of Selected Morpholine-Containing Drugs

| Drug | Molecular Formula | Molecular Weight ( g/mol ) | logP | pKa |

| Linezolid | C₁₆H₂₀FN₃O₄ | 337.35 | 1.3 | 7.6 |

| Gefitinib | C₂₂H₂₄ClFN₄O₃ | 446.90 | 4.2 | 5.4, 7.2 |

| Aprepitant | C₂₃H₂₁F₇N₄O₃ | 534.43 | 4.8 | 9.7 |

| Reboxetine | C₁₉H₂₃NO₃ | 313.39 | 3.3 | 8.8 |

Table 2: Biological Activity of Selected Morpholine-Containing Drugs

| Drug | Target | Assay Type | IC₅₀ / Kᵢ | Organism/Cell Line |

| Linezolid | Bacterial Ribosome | MIC | 0.5-4 µg/mL | Gram-positive bacteria |

| Gefitinib | EGFR Tyrosine Kinase | Kinase Assay | 2-37 nM | Recombinant enzyme |

| Aprepitant | NK1 Receptor | Binding Assay | Kᵢ = 0.1-0.2 nM | Human |

| Reboxetine | Norepinephrine Transporter | Binding Assay | Kᵢ = 1.1 nM | Rat |

Table 3: Pharmacokinetic Parameters of Selected Morpholine-Containing Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Primary Route of Elimination |

| Linezolid | ~100 | 31 | 4.8 - 5.4 | Renal and non-renal |

| Gefitinib | ~60 | 90 | ~48 | Fecal |

| Aprepitant | ~60-65 | >95 | 9-13 | Metabolism (CYP3A4) |

| Reboxetine | >94 | 97 | ~13 | Renal |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of morpholine-containing drugs are a direct result of their interaction with specific biological targets and the subsequent modulation of intracellular signaling pathways.

Linezolid: Inhibition of Bacterial Protein Synthesis

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.[9] This unique mechanism of action means that there is no cross-resistance with other protein synthesis inhibitors.

Gefitinib: Blockade of EGFR Signaling

Gefitinib is a reversible inhibitor of the EGFR tyrosine kinase. In cancer cells with activating mutations in EGFR, the receptor is constitutively active, leading to uncontrolled cell proliferation and survival. Gefitinib binds to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[10][11]

Aprepitant: Antagonism of the NK1 Receptor

Aprepitant is a selective antagonist of the NK1 receptor. Substance P, the endogenous ligand for NK1R, is a key neurotransmitter involved in the emetic reflex. By blocking the binding of Substance P to NK1 receptors in the central and peripheral nervous system, aprepitant prevents the downstream signaling that leads to nausea and vomiting.[12] The signaling cascade involves G-protein coupling and the activation of downstream effectors like phospholipase C.

Reboxetine: Selective Norepinephrine Reuptake Inhibition

Reboxetine functions by selectively blocking the norepinephrine transporter (NET) on the presynaptic neuron.[13] This inhibition of reuptake increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. Its selectivity for NET over other monoamine transporters is a key feature of its pharmacological profile.

Experimental Protocols

This section provides an overview of the general experimental protocols for the synthesis and biological evaluation of morpholine derivatives, with specific examples related to the drugs discussed.

General Synthesis of Morpholine-Containing Drugs

The synthesis of complex morpholine-containing drugs like those discussed is a multi-step process that often involves the construction of the morpholine ring itself or its attachment to a pre-existing scaffold.

Example Protocol: A Key Step in the Synthesis of Linezolid

The following is a representative procedure for a key step in a common synthetic route to linezolid, specifically the formation of the oxazolidinone ring.

-

Preparation of the N-aryl carbamate: 3-Fluoro-4-morpholinylaniline is reacted with a suitable chloroformate (e.g., methyl chloroformate) in the presence of a base (e.g., pyridine) in an appropriate solvent (e.g., dichloromethane) at reduced temperature (e.g., 0 °C to room temperature) to yield the corresponding N-aryl carbamate.

-

Formation of the oxazolidinone ring: The N-aryl carbamate is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C). A strong base (e.g., n-butyllithium) is added dropwise, followed by the addition of (R)-glycidyl butyrate. The reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up and purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired oxazolidinone intermediate.

Biological Assays

The biological activity of morpholine derivatives is assessed using a variety of in vitro and in vivo assays tailored to their specific molecular targets.

Example Protocol: EGFR Kinase Inhibition Assay for Gefitinib

This protocol describes a common method to determine the inhibitory activity of a compound like gefitinib against the EGFR tyrosine kinase.

-

Assay setup: In a 96-well plate, a reaction mixture is prepared containing a kinase buffer (e.g., HEPES buffer with MgCl₂, MnCl₂, and DTT), a peptide substrate (e.g., a poly(Glu,Tyr) peptide), and ATP.

-

Inhibitor addition: A serial dilution of the test compound (e.g., gefitinib) in DMSO is added to the wells. A control with DMSO alone is also included.

-

Enzyme addition: The kinase reaction is initiated by adding a recombinant human EGFR kinase domain to each well.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: The reaction is stopped, and the amount of ATP consumed (or ADP produced) is quantified using a detection reagent. This is often a luminescence-based assay where the signal is inversely proportional to the kinase activity.

-

Data analysis: The luminescence is read using a plate reader. The percent inhibition for each concentration of the test compound is calculated relative to the control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

Example Protocol: Antibacterial Susceptibility Testing for Linezolid

The antibacterial activity of linezolid is typically determined by measuring its minimum inhibitory concentration (MIC) against various bacterial strains.

-

Preparation of bacterial inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of antibiotic dilutions: A serial two-fold dilution of linezolid is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

-

Incubation: The plate is incubated at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Conclusion: The Enduring Legacy and Future of Morpholine in Drug Discovery

From its serendipitous naming to its current status as a privileged scaffold in medicinal chemistry, the journey of morpholine is a testament to the evolution of drug discovery. The examples of linezolid, gefitinib, aprepitant, and reboxetine highlight the profound impact that this simple heterocycle has had on the treatment of a wide range of diseases, from life-threatening infections and cancers to debilitating mental health conditions and the side effects of chemotherapy.

The versatility of the morpholine ring, with its ability to confer favorable physicochemical and pharmacokinetic properties, ensures its continued prominence in the design of novel therapeutics. As our understanding of disease biology deepens and new molecular targets are identified, the morpholine motif will undoubtedly continue to be a valuable tool in the hands of medicinal chemists, contributing to the development of the next generation of innovative medicines. The ongoing exploration of novel morpholine derivatives promises to further expand the therapeutic landscape and address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The norepinephrine transporter inhibitor reboxetine reduces stimulant effects of MDMA ("ecstasy") in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2010084514A2 - A process for the preparation of (5s)-(n)-[[3-[3-fluoro-4-(4-morpholinyl) phenyl]-2-oxo-5-oxazolidinyl] methyl] acetamide - Google Patents [patents.google.com]

An In-depth Technical Guide on the Toxicological Profile of (4-Methylmorpholin-2-yl)methanamine

Executive Summary

(4-Methylmorpholin-2-yl)methanamine is a chemical for which a full toxicological profile has not been established. The available data is limited to its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which indicates it is a combustible liquid that can cause severe skin burns, eye damage, and respiratory irritation[1]. Due to the scarcity of specific data, this document also reviews the toxicological profile of the related chemical, 4-methylmorpholine. This related compound has undergone more extensive testing, and its profile includes data on acute toxicity, and reproductive toxicity. This guide is intended for researchers and professionals in drug development and provides an overview of the known hazards and data gaps for this compound, alongside a more detailed profile of a structurally similar molecule to inform preliminary safety assessments.

Toxicological Profile of this compound

The primary toxicological information available for this compound is its GHS classification.

The GHS classification for this compound indicates several hazards[1].

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Toxicological Profile of 4-Methylmorpholine (CAS: 109-02-4)

4-Methylmorpholine is a structurally related compound. While not a direct substitute, its toxicological data can provide some insight into the potential hazards of this compound.

4-Methylmorpholine is harmful if swallowed, in contact with skin, or if inhaled[2][3]. It is also classified as a highly flammable liquid and vapor[3][4][5].

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 1960 mg/kg | [6] |

| Oral LD50 | Mouse | 1970 mg/kg | [6] |

| Dermal LD50 | Rabbit | 1350 µL/kg | [6] |

| Dermal LD50 | Rat | 1820 mg/kg | [6] |

| Inhalation LC50 | Rat | 2000 ppm/4H | [6] |

| Inhalation LC50 | Mouse | 25200 mg/m³/2H | [6] |

This chemical is corrosive and causes severe skin burns and eye damage[2][3][5].

A study on pregnant rats administered N-methylmorpholine by gavage during organogenesis found that the compound was fetotoxic and teratogenic, but only at doses that were also maternally toxic[7][8]. Observed effects included anophthalmia, internal hydrocephalus, and hydronephrosis[7][8]. The study concluded that it did not exhibit selective toxicity towards the developing fetus[7][8]. Another study on 4-methylmorpholine N-oxide (NMMO) in rats noted reduced sperm counts at high doses[9].

There is limited information on the genotoxicity and carcinogenicity of 4-methylmorpholine. The International Agency for Research on Cancer (IARC) has not classified 4-methylmorpholine, but has classified the parent compound, morpholine, as Group 3 (not classifiable as to its carcinogenicity to humans)[10]. No ingredient of 4-methylmorpholine is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%[4].

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are descriptions of standard OECD guidelines for key toxicological endpoints.

This method is used to assess the acute oral toxicity of a substance. The principle is to use a stepwise procedure with fixed doses (5, 50, 300, and 2000 mg/kg) to identify a dose that produces evident toxicity without causing mortality[11][12]. The study begins with a sighting study to determine the appropriate starting dose[12]. A small group of animals, typically female rats, are dosed at the selected level[11][12]. Depending on the outcome, the dose for the next group is adjusted up or down. Animals are observed for at least 14 days for signs of toxicity, and body weight changes are recorded[11]. At the end of the observation period, a gross necropsy is performed[12].

This in vitro test uses a reconstructed human epidermis model to identify corrosive substances[13][14][15]. The test substance is applied topically to the tissue surface[14][15]. The principle is that corrosive chemicals will penetrate the stratum corneum and be cytotoxic to the underlying cell layers[14][15]. Cell viability is measured after specific exposure times (e.g., 3 minutes and 1 hour) using a vital dye such as MTT[14][16]. A substance is classified as corrosive if the cell viability falls below a defined threshold[14][16].

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical[17]. It uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine)[17]. The bacteria are exposed to the test chemical, both with and without a metabolic activation system (S9 mix), on a minimal agar plate lacking the specific amino acid[17][18]. If the chemical is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow and form colonies[17]. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential[18].

Visualizations

References

- 1. This compound | C6H14N2O | CID 3922133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 4-methyl morpholine, 109-02-4 [thegoodscentscompany.com]

- 7. Maternal and fetal toxicity of N-methylmorpholine by oral administration in rats. | Sigma-Aldrich [merckmillipore.com]

- 8. Maternal and fetal toxicity of N-methylmorpholine by oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An in vitro approach to determine the human relevance of anti-spermatogenic effects of 4-methylmorpholine 4-oxide, monohydrate (NMMO) in rat reproductive toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morpholine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]